![molecular formula C22H18N4O4S2 B2797261 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide CAS No. 393838-75-0](/img/structure/B2797261.png)
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of phenoxyacetamides
作用机制
Target of Action
Compounds with similar structures have been found to interact with proteins such as nectin2 . NECTIN2 is a cell adhesion molecule associated with cancer metastasis .
Mode of Action
Bithiazole ligands, which are part of the compound’s structure, are known to be weaker ligands than bipyridyl ligands in solution .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cancer metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.
Synthesis of Thiazole Derivatives: Thiazole derivatives are prepared by reacting 2-aminothiazole with various reagents to introduce the desired substituents.
Coupling Reaction: The final step involves coupling phenoxyacetyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals, which can further react to form quinones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学研究应用
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
相似化合物的比较
Similar Compounds
Phenoxyacetamide: A simpler compound with similar phenoxy and acetamide groups.
Thiazole Derivatives: Compounds containing thiazole rings with various substituents.
Phenoxyacetic Acid Derivatives: Compounds derived from phenoxyacetic acid with different functional groups.
Uniqueness
2-phenoxy-N-{4-[2-(2-phenoxyacetamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of phenoxy and thiazole groups, which confer specific chemical and biological properties
属性
IUPAC Name |
2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-19(11-29-15-7-3-1-4-8-15)25-21-23-17(13-31-21)18-14-32-22(24-18)26-20(28)12-30-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOSTKVUHMICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
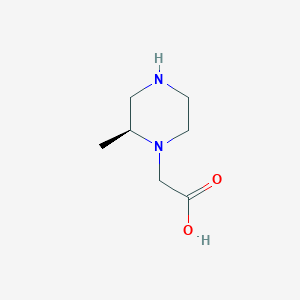
![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)
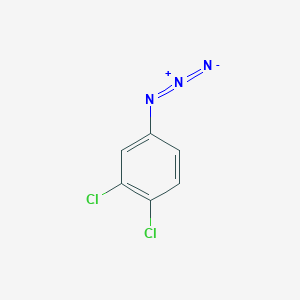
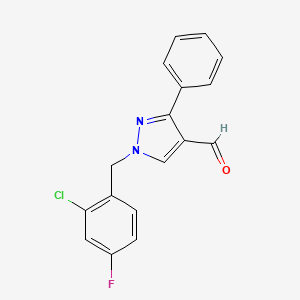
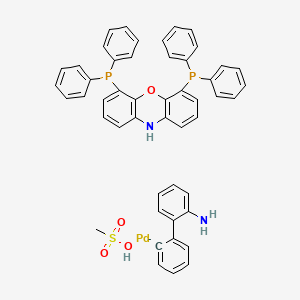
![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2797187.png)
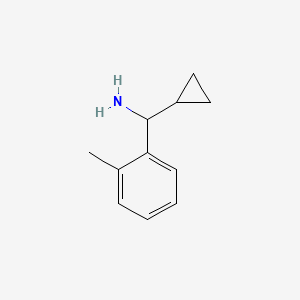

![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)
![2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B2797192.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)
![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)

![N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2797199.png)
